1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a cyclopropyl group, an imidazo[1,2-a]pyridine core, and a triazole ring, contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid typically involves multicomponent reactions and condensation processes. Industrial production methods may involve the use of specific reagents and catalysts to optimize yield and purity, such as transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using metal-free oxidation methods.
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups.
Common reagents and conditions used in these reactions include acetonitrile as a solvent, heating, and the use of catalysts such as palladium complexes . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound.
Scientific Research Applications
1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of 1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an anticancer agent, it inhibits the PI3Kα pathway, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to form stable conformations through hydrophobic interactions and hydrogen bonds, enhancing its efficacy .
Comparison with Similar Compounds
Similar compounds to 1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid include other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem . These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and specific biological activities. The unique combination of the cyclopropyl group, triazole ring, and carboxylic acid function in this compound distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13N5O2 |
---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
1-[(6-cyclopropylimidazo[1,2-a]pyridin-2-yl)methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C14H13N5O2/c20-14(21)12-8-19(17-16-12)7-11-6-18-5-10(9-1-2-9)3-4-13(18)15-11/h3-6,8-9H,1-2,7H2,(H,20,21) |
InChI Key |
VCKDWMFJGINCMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C=C(N=C3C=C2)CN4C=C(N=N4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.